Cynaropicrin is a naturally occurring compound found in artichoke (Cynara cardunculus L.) []. It belongs to a class of chemicals called sesquiterpene lactones []. Researchers are interested in cynaropicrin because it has shown various biological activities in laboratory studies. Here's a closer look at some areas of scientific research on cynaropicrin:
Some studies have shown that cynaropicrin exhibits antioxidant properties []. Antioxidants are compounds that can help protect cells from damage caused by free radicals.
Other research has investigated the potential effects of cynaropicrin on liver health. In vitro and animal studies suggest cynaropicrin may play a role in liver protection and regeneration [, ]. However, more research is needed to understand how this might apply to humans.
Cynaropicrin is a naturally occurring sesquiterpene lactone primarily isolated from the artichoke plant (Cynara scolymus). It possesses a complex 5-7-5 fused tricyclic structure characterized by six chiral centers and multiple exo-olefins. This compound is notable for its bitter taste, which contributes to the flavor profile of artichokes. The molecular formula of cynaropicrin is C19H22O6, and it has a molecular weight of approximately 346.4 g/mol .
Cynaropicrin exhibits a wide range of bioactivities, including anti-inflammatory, anti-tumor, and antiviral properties [, , ]. Its mechanism of action for these various effects is still being explored. Here are some key aspects:
Cynaropicrin exhibits several significant chemical reactivities, particularly due to its α,β-unsaturated carbonyl moiety. This structure allows it to undergo Michael addition reactions, where it can react with nucleophiles such as thiols. For instance, cynaropicrin covalently binds to the thiol group of cysteine residues in proteins, which plays a role in its biological activities . Additionally, it has been shown to decrease intracellular glutathione levels, impacting various cellular signaling pathways .
Cynaropicrin demonstrates diverse biological activities:
Cynaropicrin can be synthesized through various methods:
Cynaropicrin has several applications across different fields:
Research indicates that cynaropicrin's interactions with cellular components are crucial for its biological effects. For instance:
These interactions underscore the compound's potential as a target for drug development.
Cynaropicrin shares structural and functional similarities with other sesquiterpene lactones. Below is a comparison with selected compounds:
Compound | Source | Key Activity | Unique Features |
---|---|---|---|
Costunolide | Costus speciosus | Antitumor | Similar structure; less potent against TNF-α |
Artemisinin | Artemisia annua | Antimalarial | Different mechanism; used primarily for malaria treatment |
Lactucopicrin | Lactuca sativa | Anti-inflammatory | Lower cytotoxicity compared to cynaropicrin |
Helminthosporin | Helminthosporium | Antifungal | Different target site; specific to fungi |
Cynaropicrin's unique ability to modulate multiple signaling pathways while exhibiting strong cytotoxicity sets it apart from these similar compounds. Its specific interactions with cysteine residues also enhance its therapeutic potential.
Cynaropicrin exhibits a complex molecular composition with the chemical formula C19H22O6, corresponding to a molecular weight of 346.3744 g/mol and a monoisotopic mass of 346.141638 g/mol [1] [2] [3]. The molecular formula indicates a high degree of unsaturation, reflecting the presence of multiple ring systems and double bonds within the structure. The compound contains nineteen carbon atoms, twenty-two hydrogen atoms, and six oxygen atoms, representing a sesquiterpene lactone framework [4] [5].
The molecular composition analysis reveals several key structural features that define cynaropicrin's chemical identity. The compound maintains a chemical abstracts service number of 35730-78-0 [1] [5] and possesses an InChI key of KHSCYOFDKADJDJ-NQLMQOPMSA-N [3] [5], providing unique identifiers for computational and database applications. The molecular architecture demonstrates compliance with Lipinski's rule of five, indicating favorable drug-like properties [5].
The structural backbone of cynaropicrin is characterized by a distinctive 5-7-5 fused tricyclic skeleton, specifically an azuleno[4,5-b]furan ring system [1] [6] [7]. This tricyclic arrangement consists of a five-membered furan ring fused to a seven-membered azulene ring, which is subsequently fused to another five-membered lactone ring [4] [8]. The azuleno[4,5-b]furan core structure represents a guaianolide-type sesquiterpene lactone framework [4] [8].
The 5-7-5 ring fusion pattern creates a rigid molecular scaffold that significantly influences the compound's three-dimensional conformation and biological activity [6]. The tricyclic system exhibits considerable ring strain, particularly in the seven-membered azulene ring, which adopts a non-planar conformation to minimize angular and torsional strain [6]. The furan ring component contributes to the overall aromaticity of the system while maintaining planarity, whereas the lactone ring provides additional conformational constraints [7].
Cynaropicrin possesses six defined stereocenters, creating significant stereochemical complexity within the molecule [2] [3] [6]. The absolute configuration has been determined as (3aR,4S,6aR,8S,9aR,9bR) based on spectroscopic and computational studies [2] [5]. Each stereocenter contributes to the overall three-dimensional architecture and influences the molecule's biological activity and physicochemical properties [6].
The stereochemical arrangement creates distinct spatial orientations for the hydroxyl groups and exo-olefinic substituents. The α-methylene-γ-butyrolactone moiety exhibits specific stereochemical requirements for biological activity, with the natural configuration being essential for maintaining pharmacological potency [9] [7]. The stereochemical complexity results in a total of 64 possible stereoisomers, though only the naturally occurring configuration exhibits the characteristic biological activities associated with cynaropicrin [6].
The α-methylene-γ-butyrolactone moiety represents the most pharmacologically significant functional group within cynaropicrin [9] [7]. This structural feature contains an α,β-unsaturated carbonyl system that exhibits exceptional reactivity toward nucleophilic addition reactions, particularly Michael addition [6] [7]. The electrophilic nature of the α-methylene carbon allows for covalent modification of cellular nucleophiles, including cysteine residues in proteins and glutathione [6].
The γ-butyrolactone ring contributes to the compound's biological activity through its capacity to undergo ring-opening reactions under physiological conditions [7]. The lactone carbonyl group exhibits characteristic infrared absorption bands and nuclear magnetic resonance chemical shifts that facilitate structural identification [10] [11]. The α-methylene group displays distinctive proton nuclear magnetic resonance signals, typically appearing as broad singlets due to the lack of vicinal coupling [10].
Cynaropicrin contains two hydroxyl groups positioned at strategically important locations within the molecular framework [2] [6]. The secondary hydroxyl group at the C-3 position exhibits equatorial orientation, minimizing steric interactions with adjacent substituents [6]. The primary hydroxyl group is located on the side chain attached to the C-8 position, providing additional hydrogen bonding capability [2] [5].
The spatial arrangement of these hydroxyl groups influences the compound's solubility profile and intermolecular interactions. The C-3 hydroxyl group participates in intramolecular hydrogen bonding with nearby oxygen atoms, stabilizing specific conformational states [6]. The side chain hydroxyl group enhances water solubility and provides sites for potential derivatization [12]. Both hydroxyl groups contribute to the compound's capacity for hydrogen bond formation with biological targets [5].
Cynaropicrin contains four exo-olefinic double bonds that significantly influence its conformational behavior [6] [7]. These olefinic bonds are positioned at strategic locations throughout the molecular framework, creating multiple sites of unsaturation that contribute to the compound's rigidity [6]. The exo-methylene groups exhibit characteristic nuclear magnetic resonance coupling patterns and chemical shifts that facilitate structural assignment [10] [11].
The conformational analysis reveals that the olefinic bonds adopt specific orientations to minimize steric interactions and maximize stability [6]. The double bonds exhibit restricted rotation, creating defined conformational states that influence biological activity [7]. The presence of multiple olefinic groups increases the compound's susceptibility to oxidation and cycloaddition reactions, which may contribute to its mechanism of action [6].
Cynaropicrin exhibits limited aqueous solubility, with calculated values of approximately 1.60 g/L at ambient temperature [5]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly in ethanol-based systems where a 1:1 ethanol:phosphate buffered saline solution achieves concentrations of 0.5 mg/mL [13] [14]. The calculated partition coefficient (LogP) of 0.54 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [5].
The solubility profile reflects the compound's amphiphilic nature, with both hydrophilic and lipophilic regions contributing to its dissolution behavior [12]. Extraction studies have demonstrated that cynaropicrin can be efficiently extracted using various organic solvents, including dichloromethane, acetone, and ethanol [12] [15]. Deep eutectic solvents and ionic liquid aqueous solutions have shown particular promise for green extraction protocols, achieving extraction yields of up to 6.20% under optimized conditions [12] [15].
The thermal stability of cynaropicrin has been investigated through various analytical techniques, revealing susceptibility to degradation at elevated temperatures [16]. The compound exhibits characteristic thermal transitions that can be monitored using differential scanning calorimetry and thermogravimetric analysis [17]. These thermal events typically include phase transitions, dehydration processes, and eventual decomposition [16] [17].
Degradation kinetic studies indicate that cynaropicrin follows first-order kinetics under thermal stress conditions [16]. The activation energy for thermal decomposition provides insights into the stability of key functional groups, particularly the α-methylene-γ-butyrolactone moiety [16]. Understanding thermal stability is crucial for optimizing storage conditions, extraction protocols, and potential pharmaceutical formulations [17].
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of cynaropicrin [10] [11] [18]. Proton nuclear magnetic resonance analysis reveals excellent signal purity for specific resonances, particularly the H-13b signal, which serves as a reliable quantification marker [10] [11]. The spectroscopic fingerprint includes characteristic chemical shifts for the α-methylene protons, hydroxyl groups, and aromatic systems [10] [19].
Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support structural assignments [19]. Ultraviolet-visible spectroscopy reveals absorption characteristics consistent with the extended conjugation present in the tricyclic system [20] [21]. Infrared spectroscopy identifies key functional groups, including the lactone carbonyl stretch and hydroxyl group vibrations [19]. These combined spectroscopic techniques provide a comprehensive analytical profile for compound identification and purity assessment [22].
Spectroscopic Parameter | Characteristic Value | Structural Assignment |
---|---|---|
¹H NMR (H-13b) | δ 6.31 ppm (br s) | α-Methylene proton |
¹³C NMR (C-11) | δ 169.8 ppm | Lactone carbonyl |
IR (C=O stretch) | 1760 cm⁻¹ | γ-Lactone |
UV-Vis (λmax) | 242 nm | π→π* transition |
MS [M+H]⁺ | m/z 347.1494 | Molecular ion |
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